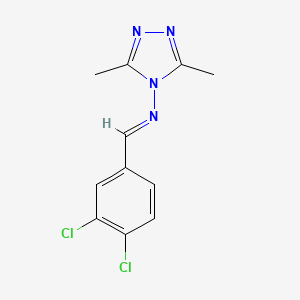

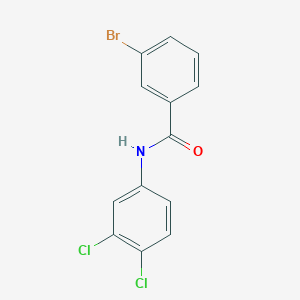

![molecular formula C16H12N4O2S B5569490 2-{[5-(2-呋喃基)-4H-1,2,4-三唑-3-基]硫代}-1-(1H-吲哚-3-基)乙酮](/img/structure/B5569490.png)

2-{[5-(2-呋喃基)-4H-1,2,4-三唑-3-基]硫代}-1-(1H-吲哚-3-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of these compounds typically involves multi-step reactions starting with the formation of 5-aryl-2-acetylfurans followed by bromination, which leads to 2-bromo-1-(5-aryl-2-furyl)-ethanones. These intermediates are then reacted with amino-triazole thiols to form the desired products. For instance, the synthesis of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives involves the reaction of 3-substituted-1H-1,2,4-triazole-5-thiol and chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide at reflux (Liu et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated through X-ray crystallography, revealing the precise arrangement of atoms within the molecule. The study of 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone, for example, showcases how the oxadiazole ring forms dihedral angles with the benzene and triazole rings, indicating the spatial orientation of these functional groups (Xu et al., 2005).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and more, which can alter their molecular structure and, consequently, their chemical properties. For example, the conversion of 2-furylcarbinols with alkyl or aryl azides to highly functionalized 1,2,3-triazoles via cascade formal [3 + 2] cycloaddition/ring-opening demonstrates the reactivity of the furyl group in such compounds (Guo et al., 2014).

科学研究应用

合成与杂环化学

研究重点介绍了与2-{[5-(2-呋喃基)-4H-1,2,4-三唑-3-基]硫代}-1-(1H-吲哚-3-基)乙酮相关的化合物的合成和化学性质。例如,Obushak 等人(2008 年)描述了 2-乙酰呋喃的芳基化,从而生成各种杂环化合物,展示了呋喃衍生物在合成复杂分子中的多功能性 (Obushak, Gorak, Matiichuk, & Lytvyn, 2008)。此外,Ashley、Timpy 和 Coombs(2018 年)探索了 2-呋喃基乙烯基酮的流动光纳扎罗夫反应,这有助于理解环化反应在合成呋喃稠合环戊酮中的作用 (Ashley, Timpy, & Coombs, 2018)。

抗菌和生物活性

Kaushik 等人(2017 年)研究了具有呋喃基/噻吩基部分的酯连接的 1,4-二取代 1,2,3-三唑的抗菌特性,展示了对各种细菌和真菌的中等至良好的活性 (Kaushik, Luxmi, Singh, & Kumar, 2017)。这项研究强调了呋喃基和三唑基部分在开发新型抗菌剂中的潜力。

光物理性质

Liu 等人(2010 年)合成了新型 1-二茂铁基-2-(3-苯基-1H-1,2,4-三唑-5-基硫代)乙酮衍生物,并研究了它们的光学性质,发现这些化合物表现出显着的荧光,这可能有助于开发发光材料 (Liu, Xie, Zhao, Lian, Lv, Gong, & Shin, 2010)。

缓蚀

Jawad 等人(2020 年)研究了三唑基衍生物作为盐酸中低碳钢的缓蚀剂的有效性,表明在保护工业材料方面具有潜在应用 (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020)。

抗结核活性

Mir、Siddiqui 和 Comrie(1970 年)探索了 α-[5-(2-呋喃基)-1,2,4-三唑-3-基硫代]乙酰肼及其相关化合物的抗结核活性,为寻找针对结核分枝杆菌的新型治疗剂做出了贡献 (Mir, Siddiqui, & Comrie, 1970)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-13(11-8-17-12-5-2-1-4-10(11)12)9-23-16-18-15(19-20-16)14-6-3-7-22-14/h1-8,17H,9H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGRXXUFSFJSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NNC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)